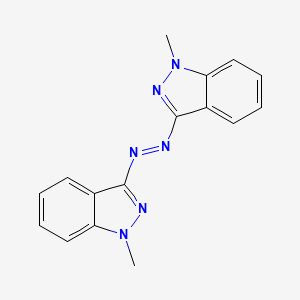
1H-Indazole, 3,3'-azobis[1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 3,3’-azobis[1-methyl- is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. For instance, a Cu(OAc)2-catalyzed synthesis employs oxygen as the terminal oxidant to form N–N bonds in DMSO under an O2 atmosphere . Another method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material .
Industrial Production Methods: Industrial production of indazole derivatives often utilizes metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts such as Cu(OAc)2 and Ag has been reported to produce good to excellent yields with minimal byproducts .
化学反応の分析
Types of Reactions: 1H-Indazole derivatives undergo various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Reductive Cyclization: Formation of C–N and N–N bonds.
Metalation Reactions: Facilitated by the presence of imino hydrogen in the indazole ring.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Nitration: Uses nitric acid or nitrating agents.
Reductive Cyclization: Employs reducing agents and metal catalysts such as Cu(OAc)2.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
科学的研究の応用
1H-Indazole derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of 1H-indazole derivatives involves their interaction with specific molecular targets and pathways. For example, 1H-indazole-3-amine derivatives act as effective hinge-binding fragments in tyrosine kinase inhibitors, binding to the hinge region of the enzyme and inhibiting its activity . Additionally, indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
類似化合物との比較
1H-Benzimidazole: Another nitrogen-containing heterocycle with similar biological activities.
1H-Benzopyrazole: Shares structural similarities with indazole and exhibits comparable reactivity.
Uniqueness: 1H-Indazole derivatives are unique due to their ability to form strong hydrogen bonds within the hydrophobic pockets of proteins, making them effective inhibitors of various enzymes . This property distinguishes them from other similar compounds and enhances their potential therapeutic applications.
特性
CAS番号 |
60301-25-9 |
|---|---|
分子式 |
C16H14N6 |
分子量 |
290.32 g/mol |
IUPAC名 |
bis(1-methylindazol-3-yl)diazene |
InChI |
InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)15(19-21)17-18-16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 |
InChIキー |
ZKMOUHKGPNKIPY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=N1)N=NC3=NN(C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















